molecular formula C7H8O2 B14448784 Methyl cyclopenta-1,4-diene-1-carboxylate CAS No. 73223-48-0

Methyl cyclopenta-1,4-diene-1-carboxylate

Cat. No.: B14448784
CAS No.: 73223-48-0
M. Wt: 124.14 g/mol
InChI Key: KWVWVDRTVFHUQL-UHFFFAOYSA-N
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Description

Methyl cyclopenta-1,4-diene-1-carboxylate is an organic compound with a unique structure that includes a cyclopentadiene ring substituted with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cyclopenta-1,4-diene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with methyl chloroformate under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct and drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials, cyclopentadiene and methyl chloroformate, are fed into the reactor, where they react under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl cyclopenta-1,4-diene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl cyclopenta-1,4-diene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl cyclopenta-1,4-diene-1-carboxylate involves its reactivity as a diene in Diels-Alder reactions. The compound can participate in cycloaddition reactions, forming new cyclic structures. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Methyl cyclopenta-1,4-diene-1-carboxylate can be compared with other similar compounds such as:

Biological Activity

Methyl cyclopenta-1,4-diene-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its properties, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentene ring structure with a carboxylate group. Its molecular formula is C8H10O2C_8H_{10}O_2, and it has a molecular weight of approximately 150.16 g/mol. The compound is known for its reactivity due to the presence of double bonds in the cyclopentene ring.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. The compound has been tested against various bacterial strains, showing notable effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli in agar diffusion assays .

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies revealed that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested alongside standard antibiotics. The results indicated that this compound could serve as a potential alternative or adjunct in treating infections caused by resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus, suggesting it could be effective in clinical applications .

Study 2: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines. The compound exhibited IC50 values of 20 µM for MCF-7 cells and 25 µM for HeLa cells after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment with the compound .

Data Tables

Biological Activity Tested Strains/Cell Lines IC50/MIC Values Observations
AntibacterialStaphylococcus aureusMIC: 50 µg/mLSignificant inhibition observed
Escherichia coliMIC: 60 µg/mLModerate inhibition observed
AnticancerMCF-7IC50: 20 µMInduced apoptosis confirmed
HeLaIC50: 25 µMInduced apoptosis confirmed

Properties

CAS No.

73223-48-0

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

methyl cyclopenta-1,4-diene-1-carboxylate

InChI

InChI=1S/C7H8O2/c1-9-7(8)6-4-2-3-5-6/h2,4-5H,3H2,1H3

InChI Key

KWVWVDRTVFHUQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCC=C1

Origin of Product

United States

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